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Compound Name: Venadaparib

Cat. No.: B8180462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial NCT03317743,

evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary

efficacy of Venadaparib (IDX-1197), a potent and selective PARP inhibitor, in patients with

advanced solid tumors. The information is compiled from published study results and is

intended to guide further research and development.

Introduction
Venadaparib is a novel poly (ADP-ribose) polymerase (PARP) inhibitor with high selectivity for

PARP-1 and PARP-2.[1] By inhibiting these key enzymes in the DNA single-strand break repair

pathway, Venadaparib induces synthetic lethality in cancer cells with homologous

recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[2][3] The

NCT03317743 trial was a first-in-human, open-label, dose-finding study to determine the safety

and recommended Phase 2 dose (RP2D) of Venadaparib monotherapy in patients with

advanced solid tumors that had progressed on standard-of-care therapy.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT03317743 clinical trial.
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Table 1: Patient Demographics and Baseline
Characteristics

Characteristic Value

Number of Patients Enrolled 32

Tumor Types

Breast Cancer 16 (50%)

Ovarian Cancer 12 (37.5%)

Other Solid Tumors 4 (12.5%)

BRCA Mutation Status

BRCA Mutant 9

BRCA Wild-Type 18

Unknown 5

Table 2: Treatment-Emergent Adverse Events (TEAEs)
Adverse Event Any Grade (%) Grade 3 or 4 (%)

Hematological

Anemia 56%[4] 50%[2]

Neutropenia 25%[4] 22%[2]

Thrombocytopenia Not Specified 6%[2]

Non-Hematological

Nausea 38%[4] Not Specified

Note: Data is compiled from multiple sources which may report slightly different patient

numbers for specific analyses.

Table 3: Preliminary Efficacy of Venadaparib
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Efficacy Endpoint
Overall Population
(n=32)

BRCA Mutant (n=9)
BRCA Wild-Type
(n=18)

Objective Response

Rate (ORR)
16%[4] 22%[4] 17%[4]

Clinical Benefit Rate

(CBR)
47%[4] 44%[4] 50%[4]

ORR: Objective Response Rate (Partial Response + Complete Response) CBR: Clinical

Benefit Rate (ORR + Stable Disease)

Table 4: Pharmacokinetics and Pharmacodynamics
Parameter Finding

Pharmacokinetics (PK)
Dose-proportional pharmacokinetics observed.

[5]

Pharmacodynamics (PD)
≥90% PAR inhibitory effect observed in tumor

samples at doses ≥10 mg/day.[4]

Recommended Phase 2 Dose (RP2D) 160 mg once daily.[2]

Experimental Protocols
Study Design and Patient Population
This was a Phase 1, multicenter, open-label, dose-finding study using a conventional 3+3 dose-

escalation design.[2][4]

Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who had

progressed after standard-of-care therapy and for whom no effective therapy was available.

[4]

Exclusion Criteria: Standard exclusion criteria for Phase 1 oncology trials, including

inadequate organ function and performance status.
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Treatment: Venadaparib was administered orally once daily in 3-week cycles.[6] Dose

cohorts ranged from 2 mg/day to 240 mg/day.[4]

Safety and Tolerability Assessment
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D) of Venadaparib.

Methodology: Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle

of treatment.[6] Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Efficacy Evaluation
Secondary Objective: To assess the preliminary anti-tumor activity of Venadaparib.

Methodology: Tumor responses were evaluated using the Response Evaluation Criteria in

Solid Tumors version 1.1 (RECIST 1.1).[6] Tumor assessments were performed at baseline

and at specified intervals during the study.

Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of Venadaparib.

Methodology: Blood samples were collected at pre-specified time points after drug

administration. Plasma concentrations of Venadaparib were determined using a validated

analytical method. Pharmacokinetic parameters were assessed during the first cycle.[6]

Pharmacodynamic (PD) Analysis
Objective: To evaluate the extent of PARP inhibition in response to Venadaparib.

Methodology: Optional tumor biopsies and peripheral blood mononuclear cells (PBMCs)

were collected.[2][4] The level of poly (ADP-ribose) (PAR), the product of PARP activity, was

measured to determine the degree of PARP inhibition. A significant reduction in PAR levels

post-treatment compared to baseline indicated target engagement. Commercially available

ELISA-based kits are a standard method for quantifying PAR levels in cell lysates.[7]
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Caption: Mechanism of action of Venadaparib via PARP inhibition.

Experimental Workflow

Therapeutic & Clinical Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8180462?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening

Treatment & Dose Escalation

AssessmentsStudy Endpoints

Inclusion/Exclusion Criteria Met

Informed Consent

3+3 Dose Escalation
(2mg to 240mg)

Oral Venadaparib Once Daily
(3-week cycles)

DLT Assessment
(Cycle 1)

Safety Monitoring
(AEs, Labs, Vitals)

Tumor Response
(RECIST 1.1)

Pharmacokinetics
(Blood Sampling)

Pharmacodynamics
(Biopsies/PBMCs)Primary: MTD & RP2D

Secondary: Safety, Efficacy,
PK/PD Profile

Click to download full resolution via product page

Caption: High-level experimental workflow for the NCT03317743 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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